Memotine
Overview
Description
Memantine is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is a non-competitive moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function. Memantine helps to alleviate symptoms of Alzheimer’s disease by modulating the effects of glutamate, a neurotransmitter involved in learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: Memantine can be synthesized through several methods. One common method involves the reaction of 1-bromo-3,5-dimethyladamantane with ammonia, followed by hydrogenation to yield memantine. Another method involves the reaction of 1-amino-3,5-dimethyladamantane with formaldehyde and formic acid .
Industrial Production Methods: Industrial production of memantine typically involves the hydrogenation of 1-bromo-3,5-dimethyladamantane in the presence of a palladium catalyst. This method is preferred due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Memantine undergoes several types of chemical reactions, including:
Oxidation: Memantine can be oxidized to form memantine N-oxide.
Reduction: Reduction reactions can convert memantine to its corresponding amine derivatives.
Substitution: Memantine can undergo substitution reactions with various electrophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Memantine N-oxide.
Reduction: Various amine derivatives.
Substitution: A range of memantine derivatives depending on the electrophile used.
Scientific Research Applications
Memantine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of adamantane derivatives.
Biology: Investigated for its neuroprotective properties and its role in modulating neurotransmitter systems.
Medicine: Primarily used to treat Alzheimer’s disease, but also explored for potential use in treating other neurodegenerative disorders such as Parkinson’s disease and multiple sclerosis.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug testing .
Mechanism of Action
Memantine exerts its effects by blocking NMDA receptor-operated ion channels, thereby reducing the excitotoxic effects of glutamate. This helps to protect neurons from damage and improve cognitive function in patients with Alzheimer’s disease. Memantine selectively blocks the pathological activation of NMDA receptors while allowing normal synaptic transmission to occur .
Comparison with Similar Compounds
Amantadine: Used to treat Parkinson’s disease and influenza.
Rimantadine: An antiviral drug used to treat influenza.
Tromantadine: Another antiviral agent.
Adapalene: Used in the treatment of acne vulgaris.
Saxagliptin and Vildagliptin: Antidiabetic agents
Comparison: Memantine is unique among these compounds due to its specific action on NMDA receptors, which makes it particularly effective in treating Alzheimer’s disease. While other compounds like amantadine and rimantadine also have neuroprotective properties, they are primarily used for different indications such as Parkinson’s disease and influenza .
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCSCLPQKGWLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171551 | |
Record name | Memotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18429-69-1 | |
Record name | Memotine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Memotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEMOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BHH3WP14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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